molecular formula C9H17N3 B14870256 2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile

2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile

Cat. No.: B14870256
M. Wt: 167.25 g/mol
InChI Key: NTBGKWWJYZZHLJ-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile is a synthetic organic compound that belongs to the class of azetidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-2,3-dimethylbutanenitrile

InChI

InChI=1S/C9H17N3/c1-7(2)9(3,6-10)12-4-8(11)5-12/h7-8H,4-5,11H2,1-3H3

InChI Key

NTBGKWWJYZZHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)N1CC(C1)N

Origin of Product

United States

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